Dibenzyl aspartate 4-methylbenzenesulfonate synthesis and properties
Dibenzyl aspartate 4-methylbenzenesulfonate synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Dibenzyl Aspartate 4-Methylbenzenesulfonate
Authored by: Gemini, Senior Application Scientist
Abstract
Dibenzyl aspartate 4-methylbenzenesulfonate, commonly referred to as dibenzyl aspartate tosylate, is a pivotal intermediate in modern organic and medicinal chemistry. Its primary utility lies in its role as a protected amino acid derivative for peptide synthesis, offering robust protection of the carboxylic acid functionalities of aspartic acid. The tosylate salt form confers advantageous physical properties, rendering it a stable, crystalline solid that is easily handled and purified. This guide provides a comprehensive overview of its synthesis, detailing the mechanistic rationale behind the experimental protocol, its key physicochemical properties, and its significant applications in research and drug development.
The Strategic Importance in Synthetic Chemistry
The enantiomers of dibenzyl aspartate are crucial building blocks in organic synthesis, with their most prominent application being in the assembly of oligopeptides and polypeptides.[1] The benzyl groups serve as effective protecting groups for the α- and β-carboxylic acids of the aspartate residue. This protection is essential during peptide bond formation to prevent unwanted side reactions. The compound is typically prepared and handled as its p-toluenesulfonate (tosylate) salt, which enhances its crystallinity and stability, simplifying purification and handling compared to the free base ester.[2] Its derivatives, such as 4-benzyl L-aspartate, are also key intermediates in the synthesis of commercial products like the artificial sweetener Aspartame.[2]
Synthesis: A Mechanistic and Procedural Deep Dive
The synthesis of dibenzyl aspartate tosylate is a classic example of Fischer esterification, where an amino acid is reacted with an alcohol in the presence of a strong acid catalyst. The process has been refined over the years to improve yield, enantiomeric purity, and environmental safety.
The Core Reaction and Mechanism
The fundamental reaction involves the double esterification of L-aspartic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid (p-TsOH). The p-TsOH serves a dual purpose: it protonates the carboxylic acid groups, activating them for nucleophilic attack by benzyl alcohol, and it provides the tosylate counter-ion for the final salt product.
The reaction is an equilibrium process. To drive it towards the product side, the water formed during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Causality Behind Experimental Choices
The Shift in Solvent Strategy: Historically, solvents like benzene or toluene were used as the azeotroping agent to remove water.[2][3] However, due to the toxicity of benzene and issues with racemization observed in toluene, more benign and effective solvents have been identified.[1] Cyclohexane has emerged as a superior choice, as it efficiently forms an azeotrope with water while crucially preserving the enantiomeric purity of the product.[1] The use of cyclohexane allows for the preparation of enantiomerically pure dibenzyl aspartate tosylate in a simple, high-yielding, one-pot procedure.[1][4]
Role of Reagent Stoichiometry: An excess of benzyl alcohol (e.g., 5 equivalents) is used to ensure the reaction goes to completion.[1] Slightly more than one equivalent of p-toluenesulfonic acid is used to catalyze the esterification of both carboxylic acid groups and to ensure the final product precipitates as the desired tosylate salt.[1]
Synthesis Workflow Visualization
Caption: High-level workflow for the synthesis of Dibenzyl Aspartate Tosylate.
Physicochemical Properties
The resulting product is a white, crystalline solid with well-defined properties, making it suitable for use in exacting applications like pharmaceutical ingredient synthesis.
| Property | Value | Reference(s) |
| Appearance | White to almost white powder or crystal | [5][6] |
| Molecular Formula | C₂₅H₂₇NO₇S | [7] |
| Molecular Weight | 485.55 g/mol | [5][6][7] |
| Melting Point | 159 - 160 °C | [1][3][5] |
| Purity (Typical) | ≥ 97.0% (HPLC) | [5][6] |
| CAS Number | 2886-33-1 (L-isomer salt) | [3][5][6] |
| Chiral Purity | High enantiomeric excess (>99%) when synthesized in cyclohexane | [1] |
Detailed Experimental Protocol
This protocol is adapted from a validated, multigram-scale synthesis that emphasizes efficiency and enantiomeric integrity.[1]
Materials and Equipment
-
L-Aspartic Acid (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Benzyl alcohol (5.0 eq)
-
Cyclohexane
-
Isopropyl alcohol
-
Round-bottom flask
-
Dean-Stark trap and condenser
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Heating mantle with magnetic stirrer
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Buchner funnel and filter flask
-
Vacuum oven
Step-by-Step Procedure
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Reactor Charging: In a round-bottom flask equipped with a magnetic stir bar, combine L-aspartic acid (e.g., 20 g, 0.150 mol), p-toluenesulfonic acid monohydrate (34.2 g, 0.180 mol), and benzyl alcohol (77.6 mL, 0.750 mol).[1]
-
Solvent Addition: Add cyclohexane (160 mL). At room temperature, two liquid phases may be observed along with a white precipitate.[1]
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and condenser. Heat the mixture to reflux under vigorous stirring. The precipitate will dissolve as the temperature rises. Continue reflux for approximately 6 hours, collecting the water (~5.4 mL theoretical) in the Dean-Stark trap.[1]
-
Precipitation: Once the reaction is complete (as indicated by the cessation of water collection), cool the reaction mixture to approximately 40 °C.[1]
-
Isolation: Add isopropyl alcohol (200 mL) to the cooled solution to induce precipitation of the product. Stir the resulting suspension for 1 hour to ensure complete crystallization.[1]
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with fresh isopropyl alcohol to remove residual benzyl alcohol and other impurities.[1]
-
Drying: Dry the purified product in a vacuum oven to a constant weight. The yield is typically very high ( >90%).[1]
This one-pot procedure directly yields a product of high purity, often obviating the need for further recrystallization.[1]
Core Applications in Research and Drug Development
Dibenzyl aspartate 4-methylbenzenesulfonate is primarily used as a protected building block in peptide synthesis.
-
Peptide Synthesis: In both solid-phase (SPPS) and solution-phase peptide synthesis, it serves as the source for aspartic acid residues. The benzyl esters protect the side-chain and C-terminal carboxyl groups, preventing them from interfering with the peptide bond formation at the N-terminus. These benzyl protecting groups are stable under the basic conditions used for Fmoc-deprotection in SPPS but can be readily cleaved under acidic conditions (e.g., with HBr/acetic acid) or by catalytic hydrogenation at the end of the synthesis.[8][9]
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Intermediate for Bioactive Molecules: It is a precursor for other important intermediates. For instance, selective catalytic hydrogenation can remove the α-benzyl group to produce 4-benzyl L-aspartate, a key component in the synthesis of the dipeptide sweetener Aspartame.[2][8]
-
Aspartic Acid Derivative: As a derivative of aspartic acid, it finds use in the synthesis of various small molecules and peptidomimetics where a protected aspartate moiety is required.[4][10][11]
Conclusion
Dibenzyl aspartate 4-methylbenzenesulfonate is a compound of significant utility for researchers in organic synthesis and drug development. The development of a robust, one-pot synthesis using cyclohexane has made it possible to produce this intermediate with high yield and excellent enantiomeric purity, avoiding the hazardous solvents of older methods. Its stable, crystalline nature and versatile benzyl protecting groups make it an indispensable tool for the construction of complex peptides and other biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a laboratory setting.
References
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- 2. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labproinc.com [labproinc.com]
- 6. 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate - Starshinechemical [starshinechemical.com]
- 7. scbt.com [scbt.com]
- 8. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. D,L-ASPARTIC ACID DIBENZYL ESTER-P-TOLUENESULFONATE | 4079-62-3 [chemicalbook.com]
- 11. Dibenzyl aspartate 4-methylbenzenesulfonate-产品信息-Felix [felixbio.cn]
